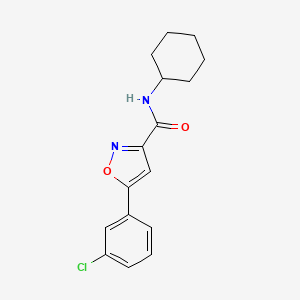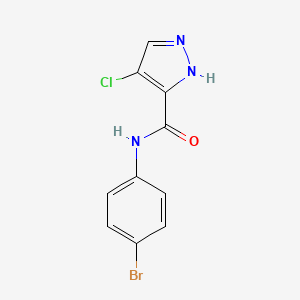
5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide, also known as CL-220, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of isoxazole derivatives and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide involves the modulation of various neurotransmitters and receptors in the brain. 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with improved mood and cognitive function. It also acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which are associated with various neurodegenerative diseases. 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide is its high potency and selectivity for its target receptors. This makes it an ideal compound for studying the mechanisms of action and potential therapeutic applications. However, one of the major limitations of 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide has been shown to exhibit neuroprotective effects and improve cognitive function, which could make it a promising therapeutic candidate for these diseases. Another potential application is in the treatment of diabetes and metabolic disorders. 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide has been shown to improve glucose metabolism and insulin sensitivity, which could make it a potential therapeutic candidate for these diseases. Further research is needed to fully understand the potential applications and mechanisms of action of 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide is in the field of neuroscience. 5-(3-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-cyclohexyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-6-4-5-11(9-12)15-10-14(19-21-15)16(20)18-13-7-2-1-3-8-13/h4-6,9-10,13H,1-3,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEIUIZKDTYOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49715710 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)



![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4670900.png)
![2-{4-[2-cyano-2-(3-nitrophenyl)vinyl]-2-iodo-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4670901.png)
![1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4670902.png)
![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4670915.png)

![4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B4670925.png)